molecular formula C10H9BrClFO B1445053 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one CAS No. 1251242-72-4

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one

Cat. No. B1445053
M. Wt: 279.53 g/mol
InChI Key: CAHFUTMAQPFOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one” is a chemical compound with the CAS Number: 1251242-72-4 . It has a molecular weight of 279.54 and its IUPAC name is 3-bromo-4-(3-chloro-2-fluorophenyl)-2-butanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrClFO/c1-6(14)8(11)5-7-3-2-4-9(12)10(7)13/h2-4,8H,5H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H9BrClFO . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the web search results.

Scientific Research Applications

  • Chemical Synthesis and Characterization

    • The compound 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one has been utilized in various chemical syntheses and characterizations. For example, it has been involved in the synthesis of epoxides from polyfluoro-3-chloro(bromo)-1-butenes, which further undergo isomerization into carbonyl compounds (Zapevalov et al., 2004). Additionally, it has been used in the preparation of analogs of active metabolites in drugs, highlighting its significance in medicinal chemistry (Ghosh, Zheng, & Uckun, 1999).
  • Antimicrobial Activities

    • Research has also explored the antimicrobial properties of compounds derived from 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one. For instance, some fluorinated chromones and chlorochromones synthesized from this compound were screened for their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
  • Materials Science and Organic Chemistry

    • In materials science and organic chemistry, this compound has been used in the synthesis of various derivatives with potential applications. For example, it has been used in the preparation of substituted phenyl azetidines with potential as antimicrobial agents, showcasing its versatility in organic synthesis (Doraswamy & Ramana, 2013). Additionally, its derivatives have been employed in the synthesis of bright, emission-tuned nanoparticles, indicating its application in the field of nanotechnology (Fischer, Baier, & Mecking, 2013).
  • Organic Synthesis Building Blocks

    • Furthermore, 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one serves as a building block in organic synthesis. Its utility has been demonstrated in investigations where it's used for the preparation of various organic compounds, such as in the synthesis of β-fluorofurans (Li, Wheeler, & Dembinski, 2012) and as a precursor in Heck reactions (Patrick, Agboka, & Gorrell, 2008).
  • Herbicidal and Pesticidal Applications

    • The compound has also found applications in the development of herbicides and pesticides. It's used in synthesizing herbicidal active substances, illustrating its potential in agricultural chemistry (Kudo et al., 1998).
  • Quantum Chemical Studies

    • Quantum chemical studies have been conducted on derivatives of this compound, providing insights into their molecular geometry and chemical reactivity. These studies are crucial for understanding the electronic properties and potential applications of these compounds in various fields (Satheeshkumar et al., 2017).

properties

IUPAC Name

3-bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO/c1-6(14)8(11)5-7-3-2-4-9(12)10(7)13/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHFUTMAQPFOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C(=CC=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Reactant of Route 2
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Reactant of Route 4
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.